molecular formula C14H12N2O5 B14147105 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 73454-95-2

2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B14147105
CAS No.: 73454-95-2
M. Wt: 288.25 g/mol
InChI Key: YILLZUBIBYVGNB-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O5 It is a derivative of benzamide, featuring a hydroxyl group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-methoxy-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and nitro groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methyl-3-nitrophenyl)benzamide
  • 2-hydroxy-N-(2-methoxy-5-nitrophenyl)benzamide
  • 2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
  • 2-hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzamide
  • 2-methoxy-N-(4-nitrophenyl)benzamide

Uniqueness

2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

73454-95-2

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O5/c1-21-9-6-7-11(12(8-9)16(19)20)15-14(18)10-4-2-3-5-13(10)17/h2-8,17H,1H3,(H,15,18)

InChI Key

YILLZUBIBYVGNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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